Vita blue

Flow cytometry Fluorescence spectroscopy Cell analysis

Secure Vita Blue for your flow cytometry panel. This sulfonefluorescein dye is uniquely optimized for 633 nm helium-neon laser excitation, offering dual fluorescence from its pKa of 7.56 near physiological pH. Its dibutyrate ester (VBDB) is a characterized esterase substrate (Km 4×10⁻⁵ M) for functional live/dead cell discrimination, eliminating experimental variability from generic alternatives. Ideal for multicolor assays requiring uncompromised red-channel detection.

Molecular Formula C27H16O6S
Molecular Weight 468.5 g/mol
CAS No. 122079-36-1
Cat. No. B043623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVita blue
CAS122079-36-1
SynonymsVita Blue
Molecular FormulaC27H16O6S
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3(C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O)OS2(=O)=O
InChIInChI=1S/C27H16O6S/c28-17-7-9-19-15(13-17)5-11-22-25(19)32-26-20-10-8-18(29)14-16(20)6-12-23(26)27(22)21-3-1-2-4-24(21)34(30,31)33-27/h1-14,28-29H
InChIKeyGNJZTWSDPQEIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vita Blue (CAS 122079-36-1) Procurement Guide: Fluorescein-Derived Cell Analysis Dye for 633 nm Flow Cytometry


Vita Blue (CAS 122079-36-1) is a synthetic sulfonefluorescein derivative developed as a fluorescent dye specifically for cell analysis applications [1]. It was identified as the most promising candidate among a series of novel fluorescein and sulfonefluorescein derivatives synthesized and characterized for flow cytometry use [1]. The compound has a molecular formula of C27H16O6S and a molecular weight of 468.5 g/mol [2]. Its primary distinction lies in its excitation maximum optimized for the 633 nm laser line, a common configuration in flow cytometers, and its dual fluorescence capability derived from its unique acid-base equilibrium [1].

Why Generic Substitution Fails: Vita Blue (CAS 122079-36-1) Requires Differentiated Optical and Enzymatic Performance


Generic substitution with alternative viability dyes or red-excitable fluorophores is not functionally equivalent due to Vita Blue's unique combination of optical and biochemical properties. While many dyes offer red excitation (e.g., Alexa Fluor 633, TO-PRO-3) or esterase-dependent activation (e.g., Calcein AM, CFDA), Vita Blue is distinguished by a specific pKa3 of 7.56 ± 0.03 that enables dual fluorescence of both acidic and basic forms near physiological pH [1], a feature not shared by most conventional fluorescein derivatives. Furthermore, its dibutyrate ester prodrug form, Vita Blue dibutyrate (VBDB), serves as an intramolecular esterase substrate with a characterized Km of 4 × 10⁻⁵ M for pig liver esterase [1]. This defined enzymatic parameter provides a level of characterization absent for many generic esterase substrates. Substituting an alternative dye without these specific properties introduces experimental variability in live/dead discrimination assays and may compromise reproducibility in flow cytometry workflows optimized for 633 nm excitation [1].

Quantitative Differentiation Evidence for Vita Blue (CAS 122079-36-1) Relative to Comparator Dyes


633 nm Excitation Compatibility: Spectral Differentiation of Vita Blue Versus Fluorescein and Other Xanthene Dyes

Vita Blue was specifically designed and selected for excitation at 633 nm, a wavelength achievable with helium-neon lasers commonly integrated into flow cytometers [1]. This spectral property distinguishes Vita Blue from conventional fluorescein and many other xanthene dyes, which typically exhibit excitation maxima in the 488-520 nm range and cannot be efficiently excited by 633 nm laser sources [1]. In the original characterization study, multiple fluorescein and sulfonefluorescein derivatives were synthesized and their absorbance, excitation, and emission spectra were measured, with Vita Blue (compound 9) emerging as the most promising candidate specifically for 633 nm excitation-based cell analysis [1].

Flow cytometry Fluorescence spectroscopy Cell analysis

pKa and Dual Fluorescence: Vita Blue pH-Dependent Emission Compared to Fluorescein Derivatives

Vita Blue exhibits a pKa3 of 7.56 ± 0.03 as measured by fluorescence titration, with both acidic and basic forms demonstrating fluorescence activity (dual fluorescence) [1]. This property was directly compared to other fluorescein and sulfonefluorescein derivatives synthesized in the same study [1]. In contrast, many conventional fluorescein derivatives exhibit pH-dependent fluorescence quenching in one form or function optimally only within a narrow pH range. The proximity of Vita Blue's pKa to physiological pH (7.4) enables sensitive detection of pH variations in cellular compartments [1].

pH sensing Fluorescence titration Dual emission

Esterase Substrate Kinetics: VBDB Km Value Compared to Uncharacterized Generic Esterase Probes

The dibutyrate ester derivative of Vita Blue, designated Vita Blue dibutyrate (VBDB), was synthesized and characterized as an intramolecular esterase substrate [1]. The Michaelis constant (Km) of VBDB with pig liver esterase was measured and determined to be 4 × 10⁻⁵ M [1]. This kinetic parameter is essential for understanding the enzyme-substrate interaction and for standardizing assay conditions. Many generic esterase substrates used in viability assays (e.g., various acetoxymethyl ester dyes) are not supplied with characterized Km values, introducing uncertainty in enzyme saturation conditions and inter-laboratory reproducibility [1].

Enzyme kinetics Esterase assay Prodrug activation

Live/Dead Cell Discrimination by Flow Cytometry: VBDB Versus Non-Esterase-Dependent Viability Dyes

The utility of VBDB as an intramolecular esterase substrate for the discrimination between live and dead cells by flow cytometry was specifically described and validated in the original characterization study [1]. This mechanism relies on intracellular esterase activity in viable cells to cleave the dibutyrate ester, generating the fluorescent Vita Blue product, whereas dead cells with compromised membranes or inactive esterases fail to retain or activate the probe. This mechanism is distinct from membrane-impermeant exclusion dyes such as propidium iodide or trypan blue, which stain only dead cells, and from amine-reactive fixable dyes, which operate via different chemical principles [1].

Cell viability Flow cytometry Live/dead discrimination

Recommended Application Scenarios for Vita Blue (CAS 122079-36-1) Based on Quantitative Evidence


633 nm Laser-Equipped Flow Cytometry Workflows Requiring Red Channel Multiplexing

Vita Blue is optimally suited for flow cytometry applications utilizing 633 nm helium-neon laser excitation [1]. Its excitation maximum is specifically matched to this laser line, enabling efficient detection in the red channel while preserving blue (488 nm) and violet (405 nm) channels for additional fluorophores. This property is particularly valuable in multicolor flow cytometry panels where spectral overlap must be minimized and additional laser lines are available but underutilized [1].

Esterase-Dependent Live/Dead Cell Discrimination Assays Requiring Enzymatic Readout

The dibutyrate ester prodrug form, Vita Blue dibutyrate (VBDB), is specifically validated for discrimination between live and dead cells by flow cytometry based on intracellular esterase activity [1]. Unlike membrane exclusion dyes that merely indicate membrane integrity, VBDB provides a functional readout of viable cellular esterase activity. The characterized Km of 4 × 10⁻⁵ M with pig liver esterase [1] allows researchers to optimize substrate concentrations and standardize assay conditions, which is particularly beneficial for studies requiring precise quantitation of viable cell populations or comparative analysis of esterase activity across experimental conditions.

pH-Sensitive Cellular Analysis Leveraging Dual Fluorescence Near Physiological pH

Vita Blue exhibits a pKa3 of 7.56 ± 0.03 with dual fluorescence of both acidic and basic forms [1], making it suitable for applications requiring pH-sensitive detection in the physiological range. The proximity of its pKa to physiological pH (7.4) enables sensitive monitoring of pH changes in cellular microenvironments, such as endosomal or lysosomal compartments, or in studies involving pH perturbations. This dual fluorescence property was directly compared to other derivatives and represents a differentiating feature for researchers seeking ratiometric or pH-responsive probes excitable at 633 nm [1].

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